![molecular formula C19H23ClN2O3S B4917586 2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-tert-butylacetamide](/img/structure/B4917586.png)
2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-tert-butylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-tert-butylacetamide is a complex organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to a chlorinated aniline derivative, which is further connected to a tert-butylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-tert-butylacetamide typically involves multiple steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid or by reacting benzenesulfonic acid with phosphorus oxychloride.
Chlorination of Aniline: The aniline derivative is chlorinated to introduce the chlorine atom at the desired position.
Coupling Reaction: The chlorinated aniline derivative is then reacted with benzenesulfonyl chloride to form the sulfonamide intermediate.
Introduction of tert-Butylacetamide: Finally, the tert-butylacetamide group is introduced through an amide coupling reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The reactions are typically carried out in large reactors with continuous monitoring and optimization.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-tert-butylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The chlorine atom in the aniline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and sulfhydryl derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-tert-butylacetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-tert-butylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with the active sites of enzymes, inhibiting their activity. The chlorinated aniline moiety may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A precursor in the synthesis of various sulfonamides.
p-Toluenesulfonyl Chloride: Another sulfonyl chloride used in organic synthesis.
4-Chlorobenzenesulfonyl Chloride: Similar in structure but with different reactivity and applications.
Uniqueness
2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-tert-butylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for targeted interactions with biological molecules, making it valuable in medicinal chemistry and biochemical research.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14-12-15(20)10-11-17(14)22(13-18(23)21-19(2,3)4)26(24,25)16-8-6-5-7-9-16/h5-12H,13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSOFAFNDZTIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NC(C)(C)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
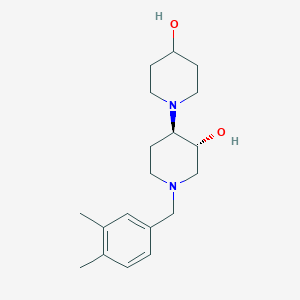
![N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4917507.png)
![isopropyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B4917512.png)
![3-chloro-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4917537.png)
![3,3-dimethyl-1-oxo-N-phenyl-11-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B4917549.png)
![4-(4-bromophenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4917559.png)
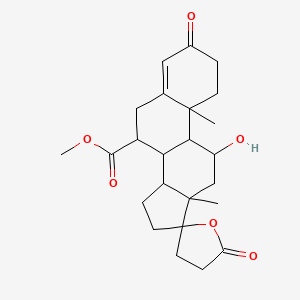
![3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B4917569.png)
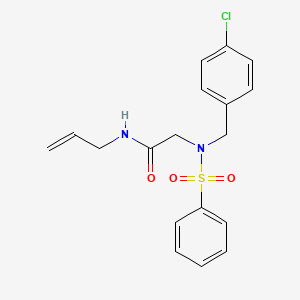
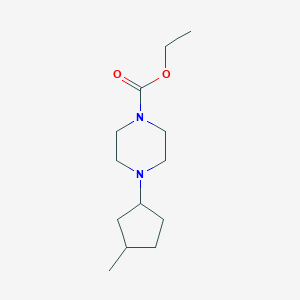
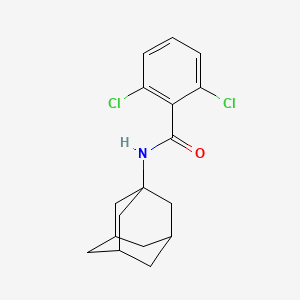
![N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea](/img/structure/B4917606.png)
![N-(4-{3-[(4-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzenesulfonyl)acetamide](/img/structure/B4917616.png)
![(1-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-4-piperidinyl)(phenyl)methanone](/img/structure/B4917623.png)
